Hemolysin,kanagawa
Description
Historical Context and Discovery within Vibrio parahaemolyticus Research
The discovery of Vibrio parahaemolyticus is linked to food poisoning outbreaks in Japan starting in the 1950s. peerj.comrcsb.org Initially isolated and given different names, the bacterium was later classified under the genus Vibrio. rcsb.org Research into the pathogenicity of V. parahaemolyticus led to the identification of TDH as a key factor responsible for the observed disease symptoms. rcsb.orgnih.gov The Kanagawa Prefectural Public Health Laboratory in Japan was instrumental in the discovery of the phenomenon associated with this hemolysin, which was subsequently named the Kanagawa phenomenon.
Significance as a Major Bacterial Virulence Factor in Vibrio parahaemolyticus Pathogenesis
TDH is considered a major virulence factor in Vibrio parahaemolyticus. dntb.gov.uadntb.gov.uanih.govresearchgate.net It functions primarily as a pore-forming toxin, inserting into the membranes of target eukaryotic cells, including erythrocytes and intestinal epithelial cells. dntb.gov.uanih.gov This pore formation disrupts cellular membrane integrity, leading to ion flux alterations and cell lysis. dntb.gov.ua
The biological activities attributed to TDH include potent hemolytic activity, cytotoxicity, enterotoxicity (contributing to diarrhea), and cardiotoxicity. dntb.gov.ua The gene encoding TDH is designated tdh. While the presence of the tdh gene is strongly correlated with the pathogenicity of V. parahaemolyticus, it's important to note that other virulence factors and mechanisms, such as the TDH-related hemolysin (TRH) and Type III Secretion Systems (T3SS), also contribute to the bacterium's ability to cause disease. dntb.gov.uadntb.gov.uaresearchgate.netpeerj.com The tdh gene is found in a high percentage of clinical isolates compared to environmental strains. dntb.gov.uanih.govnih.gov
Research findings highlight the prevalence of tdh genes in clinical isolates:
| Isolate Type | Prevalence of tdh Gene (approximate range) | Source Examples |
| Clinical | >85% nih.gov | Diarrheal patients dntb.gov.uanih.gov |
| Environmental | 1-10% dntb.gov.uanih.gov | Seafood, water, sediment dntb.gov.uanih.gov |
TDH is a heat-stable protein, capable of resisting heating at 100°C for 10 minutes. nih.govnih.gov It exists as a tetramer in solution, and this tetrameric structure is crucial for its hemolytic activity. nih.govresearchgate.net The protein forms a central pore approximately 23 Å in diameter. nih.gov
Phenotypic Characterization: The Kanagawa Phenomenon and Beta-Hemolysis on Wagatsuma Agar (B569324)
The production of TDH is phenotypically characterized by the Kanagawa phenomenon (KP). nih.govnih.govpeerj.comnih.gov This phenomenon is observed as beta-hemolysis on a specific blood agar medium known as Wagatsuma agar. dntb.gov.uanih.govnih.govpeerj.comnih.gov
Wagatsuma agar is formulated to be selective for Vibrio parahaemolyticus due to its high salt concentration and alkaline pH. nih.gov It contains ingredients such as peptic digest of animal tissue, yeast extract, sodium chloride, dipotassium (B57713) phosphate, mannitol, and crystal violet, with the addition of blood (typically human or rabbit erythrocytes). nih.govnih.gov
Beta-hemolysis on Wagatsuma agar is characterized by a clear zone of lysed red blood cells surrounding the bacterial colonies. nih.govnih.gov This clear zone indicates the complete lysis of erythrocytes by the hemolysin. The Kanagawa test, utilizing Wagatsuma agar, has historically been used as an important indicator for differentiating potentially pathogenic V. parahaemolyticus strains from non-pathogenic ones, as KP-positive strains are strongly associated with the presence of TDH and clinical illness. dntb.gov.uanih.govnih.gov However, it is recognized that some Kanagawa-negative strains can still be pathogenic, often due to the presence of the trh gene encoding TRH. nih.gov The expression and hemolytic activity of TDH can also be influenced by environmental factors, including temperature. dntb.gov.ua
Properties
CAS No. |
107935-42-2 |
|---|---|
Molecular Formula |
C10H8ClN3 |
Origin of Product |
United States |
Molecular Biology and Genetics of Hemolysin, Kanagawa
tdh Gene and Homologs: Architecture, Genomic Localization, and Duplication
The gene encoding the thermostable direct hemolysin (TDH) is designated as tdh. V. parahaemolyticus strains capable of exhibiting the Kanagawa phenomenon (KP), a characteristic beta-type hemolysis on Wagatsuma agar (B569324), typically possess two chromosomal copies of the tdh gene, referred to as tdh1 and tdh2. researchgate.netnih.gov Strains that are tdh-gene-positive but show weak or negative hemolytic activity usually have only a single chromosomal copy of the gene. nih.govasm.org
The tdh genes, particularly tdh2, are predominantly located on chromosome 2 of V. parahaemolyticus, specifically within an approximately 80-kb pathogenicity island known as Vp-PAI (VPA1312-1398). plos.orgnih.govfrontiersin.org This pathogenicity island also harbors genes for the type III secretion system 2 (T3SS2). plos.orgfrontiersin.orgnih.gov The tdh1 and tdh2 genes are not situated in close proximity on the chromosome in KP-positive strains. researchgate.net
Nucleotide sequence analysis has revealed variations among different tdh genes. The tdh2 gene shares approximately 97.2% homology with tdh1. nih.govnih.gov These two genes have also been referred to as tdhA and tdhS. nih.gov Beyond tdh1 and tdh2, other tdh alleles (tdh3, tdh4, and tdh5) have been identified, particularly in KP-negative strains. asm.orgnih.gov These alleles maintain a high sequence identity, typically greater than 96.7%, with the established tdh prototypes. nih.gov While generally chromosomal, an exceptional instance of a tdh gene copy (tdh4) located on a 35-kb plasmid has been observed in a KP-negative strain that also carried a chromosomal copy (tdh3). nih.govasm.org
A related hemolysin, the TDH-related hemolysin (TRH), is encoded by the trh gene, which serves as a homolog to tdh. nih.govnih.gov The trh gene is also associated with gastroenteritis. asm.orgnih.gov The amino acid sequences of TDH and TRH are approximately 67% identical. nih.govnih.govasm.orgmdpi.com The trh gene itself exhibits sequence variation and can be categorized into two main subtypes, trh1 and trh2, which share about 84% sequence identity. nih.govfrontiersin.org The sequence similarity between trh and tdh genes is lower, around 68%. frontiersin.orgasm.org The trh gene is located in a different genomic region compared to the primary tdh locus, within a ~16 kb region containing nik and ure genes. frontiersin.org
The TDH protein, deduced from the tdh gene sequence, is predicted to be a mature protein consisting of 165 amino acid residues with a calculated molecular weight of 18,496. asm.org A 24-amino acid signal peptide precedes the mature protein, resulting in a pre-protein with a calculated molecular weight of 21,140. asm.org Purified TDH has been characterized as consisting of two subunits of identical molecular weight (around 21,000). asm.org
Table 1: Characteristics of tdh and trh Genes
| Gene Locus | Homolog | Typical Genomic Location | Associated Pathogenicity Island | Approximate Amino Acid Identity to TDH | Key Features |
| tdh1 | - | Chromosome 2 (Vp-PAI) | Vp-PAI | >97.2% (to tdh2) | Found in KP-positive strains, lower transcription than tdh2. nih.govfrontiersin.orgnih.gov |
| tdh2 | - | Chromosome 2 (Vp-PAI) | Vp-PAI | >97.2% (to tdh1) | Primarily responsible for KP, higher transcription than tdh1. nih.govfrontiersin.orgnih.govcdnsciencepub.com |
| tdh3, tdh4, tdh5 | - | Chromosome (tdh3, tdh5), Plasmid (tdh4) | Not consistently on Vp-PAI | >96.7% | Found in KP-negative or intermediate strains, low expression. nih.govasm.orgnih.gov |
| trh | tdh | Chromosome (~16 kb region with nik, ure) | Vp-PAITH3996 (for trh) asm.org | ~67% | Associated with gastroenteritis, lower homology to tdh than tdh alleles to each other. nih.govnih.govnih.govasm.orgmdpi.comfrontiersin.org |
Note: This table is intended to be interactive in a suitable digital format.
Transcriptional Regulation of tdh Gene Expression
The expression of the tdh gene is subject to tight transcriptional control by various regulatory factors and environmental conditions. researchgate.net High-level transcription of the tdh2 gene is primarily responsible for the Kanagawa phenomenon. asm.orgasm.org
Promoter Region Analysis and Identification of Regulatory Elements
The promoter region of the tdh gene plays a critical role in its transcriptional regulation. Differences in promoter strength among different tdh alleles are hypothesized to contribute to variations in their expression levels. asm.org For instance, the high-level transcription of tdh2 is largely attributed to a strong promoter characterized by a single-base difference in the -35 region compared to other tdh genes. asm.org Analysis of promoter sequences from different tdh and trh genes has revealed nucleotide substitutions and deletions, particularly at the -18 and -19 positions, among pandemic, prepandemic, and nonpandemic tdh sequences. nih.govnih.gov
The promoter-bearing region located upstream of the transcriptional start site significantly influences the transcription levels of trh genes. asm.org While an adenine (B156593) (A) residue unique to the -35 region of the tdh2 promoter is essential for high-level transcription and is also found in trh promoters, the homology of the -35 and -10 regions of trh promoters to the E. coli consensus sequence is lower than that of the tdh2 promoter. asm.org
Role of Specific Regulatory Proteins and Systems (e.g., AcsS, ToxR, Quorum Sensing)
Several regulatory proteins and systems are involved in controlling tdh gene expression.
ToxR: ToxR is a well-conserved transmembrane regulatory protein in Vibrio species that influences the expression of major virulence determinants. researchgate.netoncotarget.comfrontiersin.org In V. parahaemolyticus, ToxR activates the expression of TDH and T3SS2. nih.govoncotarget.comfrontiersin.org ToxR binds to multiple promoter-proximal DNA regions within the Vp-PAI locus to activate their transcription. nih.gov The toxRS operon is involved in the growth medium-dependent regulation of the tdh gene. researchgate.net
AcsS: AcsS, a LysR-type transcriptional regulator, has been shown to negatively control the hemolytic activity of V. parahaemolyticus by downregulating tdh2 gene transcription. cdnsciencepub.comnih.govcdnsciencepub.comresearchgate.net Although AcsS represses tdh2 transcription, in vitro binding assays suggest that AcsS may not directly bind to the regulatory DNA region of tdh2, implying indirect regulation. cdnsciencepub.comnih.govcdnsciencepub.comresearchgate.net
Quorum Sensing (QS): The LuxM/LuxS-dependent quorum sensing system modulates hemolytic activity in V. parahaemolyticus. cdnsciencepub.comresearchgate.net LuxM inhibits tdh2 transcription, while LuxS enhances it. cdnsciencepub.comresearchgate.net Quorum sensing master regulators, such as AphA (active at low cell density) and OpaR (active at high cell density), also regulate virulence factors, including TDH. cdnsciencepub.comnih.govcdnsciencepub.com At high cell density, OpaR triggers the expression of T3SS2 and TDH. nih.govcdnsciencepub.com QsvR, an AraC-type transcriptional regulator, works with AphA and OpaR to control the expression of virulence genes, including those in the Vp-PAI (containing tdh and T3SS2). cdnsciencepub.comnih.govcdnsciencepub.com QsvR directly activates the expression of T3SS1, T3SS2, and TDH at high cell density. nih.govcdnsciencepub.com
Other Regulators: H-NS, a nucleoid-associated DNA binding regulator, is a probable repressor of the tdh gene, which is located within a horizontally acquired pathogenicity island and is induced at higher temperatures. asm.org Hfq, a global transcription regulator, has also been shown to repress TDH production. researchgate.net CalR, a LysR-type transcriptional regulator, downregulates tdh2 transcription and inhibits hemolytic activity. researchgate.net ToxR activates calR transcription, and CalR then acts as a repressor of T3SS1 genes. researchgate.netoncotarget.com
Table 2: Key Regulatory Proteins and Systems Influencing tdh Expression
| Regulator/System | Type | Effect on tdh Expression | Mechanism |
| ToxR | Transmembrane Transcriptional Regulator | Activates | Binds to promoter-proximal regions in Vp-PAI. nih.gov |
| AcsS | LysR-type Transcriptional Regulator | Represses | Indirectly downregulates tdh2 transcription. cdnsciencepub.comnih.govcdnsciencepub.comresearchgate.net |
| LuxM (QS) | Autoinducer Synthase | Inhibits | Downregulates tdh expression. cdnsciencepub.comresearchgate.net |
| LuxS (QS) | Autoinducer Synthase | Enhances | Upregulates tdh expression. cdnsciencepub.comresearchgate.net |
| AphA (QS) | Master Regulator (Low Cell Density) | Represses (Vp-PAI) | Part of a complex network controlling Vp-PAI. nih.govcdnsciencepub.com |
| OpaR (QS) | Master Regulator (High Cell Density) | Triggers (Vp-PAI) | Part of a complex network controlling Vp-PAI. nih.govcdnsciencepub.com |
| QsvR (QS) | AraC-type Transcriptional Regulator | Activates (High Cell Density) | Binds to regulatory regions of Vp-PAI genes. nih.govcdnsciencepub.com |
| H-NS | Nucleoid-associated DNA binding regulator | Represses (probable) | Silencing relieved at higher temperatures. asm.org |
| Hfq | Global Transcription Regulator | Represses | Involved in TDH production control. researchgate.net |
| CalR | LysR-type Transcriptional Regulator | Represses | Downregulates tdh2 transcription. researchgate.net |
Note: This table is intended to be interactive in a suitable digital format.
Genetic Diversity and Allelic Variations of tdh Genes
Genetic diversity exists among tdh genes in different V. parahaemolyticus strains. As mentioned earlier, five tdh alleles (tdh1 to tdh5) with similar biological activities have been identified. nih.gov These alleles show high sequence identity (>96.7%). nih.gov However, their expression levels can vary due to differences in promoter activities. nih.gov
Studies have analyzed the sequence similarity of numerous tdh and trh genes from various geographical regions and bacterial species. nih.govnih.gov Phylogenetic analysis indicates that tdh and trh are distinct and also show differences within V. parahaemolyticus strains from different areas. nih.govnih.gov Non-synonymous mutations have been observed in the tdh gene, leading to the generation of different TDH alleles. microbiologyresearch.org For example, pandemic and outbreak strains have been found to possess unique TDH alleles. microbiologyresearch.org Amino acid substitutions have been found within the signal peptide and mature protein regions of TDH proteins when compared to the TDH-S protein of pandemic strains. nih.govnih.gov
Table 3: Examples of tdh Allelic Variations
| Allele | Typical Phenotype Association | Sequence Identity to Prototypes | Key Genetic Variations Noted |
| tdh1 | KP-positive (lower expression than tdh2) | >97.2% (to tdh2) | Slight differences in promoter region compared to tdh2. nih.govasm.orgasm.org |
| tdh2 | KP-positive (primary contributor) | >97.2% (to tdh1) | Strong promoter with a single-base difference in the -35 region. nih.govasm.orgasm.org |
| tdh3, tdh4, tdh5 | KP-negative or intermediate | >96.7% | Nucleotide variations in promoter regions, potential association with insertion sequences (tdh5). asm.orgnih.govnih.gov |
Note: This table is intended to be interactive in a suitable digital format.
Structural Biology of Hemolysin, Kanagawa
Primary Amino Acid Sequence and Predicted Secondary Structural Elements
The mature form of TDH consists of 165 amino acid residues. nih.govnih.gov The precursor form includes an additional 24 amino acid N-terminal signal peptide, totaling 189 residues. frontiersin.orgnih.gov Analysis of the amino acid sequence suggests that the protein is composed of approximately 38% β-strand forming amino acids, with the remaining portion being random coil. oup.comoup.com No α-helical structures were predicted based on sequence analysis. oup.comoup.com The amino acid sequences of TDH and the related hemolysin TRH show notable homology, approximately 61.9% to 63.0% between the tdh-encoded subunit and the trh-encoded subunit. researchgate.net Both contain conserved cysteine residues at the same positions, which are involved in forming an intrachain disulfide bond. researchgate.netresearchgate.net
Here is a representation of the predicted secondary structure based on a 165 amino acid sequence:
| Residues | Predicted Secondary Structure |
| 1-15 | Random coil (C) |
| 16-21 | Beta strand (E) |
| 22-30 | Random coil (C) |
| 31-36 | Beta strand (E) |
| 37-51 | Random coil (C) |
| 52-57 | Beta strand (E) |
| 58-72 | Random coil (C) |
| 73-78 | Beta strand (E) |
| 79-93 | Random coil (C) |
| 94-99 | Beta strand (E) |
| 100-114 | Random coil (C) |
| 115-120 | Beta strand (E) |
| 121-124 | Random coil (C) |
| 125-130 | Beta strand (E) |
| 131-145 | Random coil (C) |
| 146-151 | Beta strand (E) |
| 152-165 | Random coil (C) |
Oligomeric State and Quaternary Assembly (Tetrameric Structure)
Unlike many other pore-forming toxins that exist as monomers in solution and oligomerize upon membrane interaction, TDH exists predominantly as a pre-formed tetramer in solution. frontiersin.orgnih.govresearchgate.netfrontiersin.org This tetrameric assembly is crucial for its membrane-damaging hemolytic activity. frontiersin.orgnih.gov Analytical ultracentrifugation studies have confirmed the tetramer formation of TDH in solution. frontiersin.org The disruption of inter-protomer interactions that prevent tetramer formation has been shown to compromise the membrane-damaging action of TDH. frontiersin.org The tetramer is formed by four monomers arranged around a crystallographic 4-fold axis. nih.gov This soluble tetrameric assembly is considered unique among pore-forming toxins. nih.gov
Three-Dimensional Crystal Structure and Pore Dimensions
The crystal structure of the TDH tetramer has been determined at a resolution of 1.5 Å. nih.govresearchgate.netrcsb.org This structure reveals a central pore with specific dimensions. frontiersin.orgnih.govresearchgate.netrcsb.org The central pore has been reported to have a diameter of approximately 23 Å and a depth of around 50 Å. frontiersin.orgnih.govresearchgate.netrcsb.org While the crystal structure of the water-soluble tetrameric form is available, the structure of the membrane-bound pore state remains unknown. frontiersin.org
Here is a summary of crystal structure data:
| Feature | Value | Source |
| Resolution | 1.50 Å | nih.govrcsb.org |
| Oligomeric State | Tetramer | nih.govresearchgate.netrcsb.org |
| Central Pore Diameter | ~23 Å | frontiersin.orgnih.govresearchgate.netrcsb.org |
| Central Pore Depth | ~50 Å | frontiersin.orgnih.govresearchgate.netrcsb.org |
Identification and Functional Significance of Specific Protein Domains and Residues
The mature 165-residue form of TDH adopts a core β-sandwich domain structure, which is not commonly observed in bacterial pore-forming toxins. frontiersin.org This domain is composed of 10 β-strands arranged in two layers. frontiersin.org The core domain is flanked by a flexible N-terminal region (eleven residues) and a C-terminal region (nine residues). frontiersin.org The N-terminal region was not visible in the crystal structure, likely due to its flexibility. frontiersin.orgnih.gov210.212.36
Specific residues and interactions are crucial for TDH function. π-cation interactions between the protomers within the tetrameric assembly are indispensable for the hemolytic activity of TDH. nih.govresearchgate.netrcsb.org Site-directed mutagenesis studies have investigated the significance of residues such as Arg46, Gly62, Trp65, and Gly90 on hemolysis. nih.gov Cysteine residues at positions 151 and 161 are highly conserved and play a critical role in the assembly of the tetramer through an intramolecular disulfide bond. researchgate.netresearchgate.net Mutations in these cysteine residues have been shown to affect hemolytic activity. nih.gov
Conformational Dynamics and Structural Transitions During Membrane Interaction
TDH is secreted as a water-soluble molecule and undergoes structural and organizational changes upon encountering target cell membranes to assemble into transmembrane oligomeric pores. frontiersin.org While the precise membrane-interaction mechanisms and the role of specific receptors are not fully understood, studies suggest that TDH can interact with detergent-resistant membrane fractions and lipid rafts rich in cholesterol and sphingomyelin (B164518). 210.212.36 Gangliosides, such as GT1 and asialo-GM2, have been suggested as potential receptors or accessory interaction molecules. 210.212.36
Molecular dynamic simulations of the TDH tetramer have indicated that water molecules can permeate freely through the central and side channel pores. nih.govrcsb.org Electron microscopy studies have shown that tetrameric TDH can attach to liposomes, sometimes associating via a single protomer. nih.govrcsb.org This suggests a potentially novel membrane attachment mechanism for a soluble tetrameric pore-forming toxin. nih.govrcsb.org
TDH also exhibits a unique temperature-dependent reversible amyloidogenic behavior, known as the Arrhenius effect. frontiersin.orgresearchgate.netnih.gov Heating at approximately 60-70°C leads to the formation of non-toxic amyloid-like fibrils rich in β-strands. researchgate.netnih.gov Further heating above 80°C can reactivate the toxin, suggesting a reversible structural transition between the native, fibrillar, and unfolded states. researchgate.netnih.gov
Biochemical Mechanisms of Action of Hemolysin, Kanagawa
Membrane Interaction and Binding Mechanisms
TDH initiates its action by interacting with the target cell membrane. This interaction is a critical first step before the formation of pores.
Association with Lipid Rafts and Its Specific Role in Cytotoxicity
TDH has been shown to associate with lipid rafts, which are cholesterol- and sphingolipid-enriched microdomains within the plasma membrane nih.govnih.govasm.org. This association appears to be essential for the cytotoxic effects of TDH on cultured cells nih.govnih.govasm.orgnii.ac.jp. Studies using methyl-β-cyclodextrin (MβCD), an agent that disrupts lipid rafts, have demonstrated that the disruption of these microdomains inhibits TDH cytotoxicity nih.govnih.govasm.org. TDH is associated with detergent-resistant membranes (DRMs), and MβCD treatment eliminates this association nih.govnih.govasm.org. This suggests that lipid rafts serve as platforms for TDH to exert its cytotoxic effects nih.govnih.govasm.org. Interestingly, while lipid raft association is crucial for cytotoxicity, it does not appear to be required for the hemolytic activity of TDH nih.govnih.govasm.org. Sphingomyelin (B164518) is also important for the association of TDH with lipid rafts, although a direct interaction between TDH and sphingomyelin has not been detected nih.govasm.org. It is hypothesized that TDH may target specific types of lipid rafts that are sensitive to sphingomyelin depletion nih.gov.
Pore Formation Mechanism and Characteristics on Target Cell Membranes
A key mechanism of TDH action is the formation of pores in the target cell membrane. This leads to altered membrane permeability and disruption of cellular function.
Permeability to Ions (e.g., Ca2+, Na+, Mn2+, K+) and Non-Selective Cation Channel Activity
TDH functions as a pore-forming toxin, creating channels in the cell membrane that lead to increased permeability to ions frontiersin.orgfrontiersin.orgnih.govnih.govasm.org. Studies have shown that TDH induces a non-selective cation permeability in target cells nih.gov. This includes the influx of ions such as Ca2+, Na+, and Mn2+ asm.orgnih.gov. The influx of calcium ions, in particular, has been observed in various cell types upon exposure to TDH frontiersin.orgnih.govasm.orgasm.org. This calcium influx can occur rapidly and appears to be dependent on extracellular calcium rather than intracellular stores asm.orgasm.org. TDH has also been shown to activate endogenous calcium-sensitive potassium channels, such as Gardos channels, in erythrocytes, leading to cellular loss of K+ nih.gov. Single channel recordings in planar lipid bilayers have provided direct evidence of TDH pore-forming activity, demonstrating channel conductance and cation selectivity oup.comnih.gov. The ion influx induced by TDH is not specific solely for Ca2+, as Na+ and Mn2+ influx is also activated in a calcium-independent manner asm.org.
Elucidation of the Colloidal Osmotic Lysis Pathway
The formation of pores by TDH leads to the colloidal osmotic lysis of cells, particularly erythrocytes frontiersin.orgnih.govresearchgate.netnih.govasm.orgoup.com. After pore formation, there is an influx of water into the cell driven by the osmotic pressure difference created by the presence of intracellular colloids that cannot escape through the pores nih.govoup.com. This influx of water causes the cell to swell and eventually rupture nih.govoup.com. The pores formed by TDH have been estimated to have a functional diameter of approximately 2 nm, which is sufficient to allow the passage of ions and water but restrict the movement of larger molecules, leading to colloidal osmotic lysis researchgate.netnih.gov. This process involves a temperature-dependent pore formation step followed by a temperature-independent lytic step nih.gov.
Modulation of Host Cell Intracellular Signaling Pathways
Beyond direct membrane damage, TDH can also influence host cell intracellular signaling pathways. While research is ongoing, some studies suggest potential links to pathways involved in apoptosis and cytoskeletal changes.
TDH has been reported to induce changes in the actin cytoskeleton of cultured cells, including the redistribution of actin, loss of stress fibers, and membrane blebbing academicjournals.org. These alterations suggest that TDH can stimulate the reorganization of the cellular cytoskeleton academicjournals.org. Furthermore, TDH has been shown to activate caspase-3, a key enzyme involved in the induction of apoptosis academicjournals.org. This suggests that TDH may trigger apoptotic cell death in target cells oup.comacademicjournals.org. The activation of caspase-3 by TDH provides insight into its cytotoxic mechanism, although the precise pathway leading to this activation requires further investigation academicjournals.org. While the exact signaling pathways modulated by TDH are still being elucidated, its ability to disrupt the cytoskeleton and induce apoptosis highlights its complex impact on host cell function oup.comacademicjournals.org. Other research indicates that V. parahaemolyticus infection, which involves TDH and other factors, can activate MAPK signaling pathways, including ERK1/2 and p38 MAPK, potentially leading to the secretion of inflammatory cytokines like IL-8 oup.com. Some bacterial effectors secreted by V. parahaemolyticus via type III secretion systems can also modulate host cell signaling related to the actin cytoskeleton and apoptosis nih.govasm.org.
Induction of Protein Phosphorylation Events
Research indicates that TDH can induce protein phosphorylation events in target cells. Studies using human erythrocytes have shown that TDH causes significant phosphorylation of membrane proteins. Specifically, phosphorylation of two proteins with estimated molecular weights of 25 and 22.5 kDa was observed. nih.gov The phosphorylation of the 25 kDa protein appears to be essential for TDH-induced hemolysis after the toxin binds to erythrocyte membranes. nih.gov This phosphorylation is sensitive to protein kinase C (PKC) inhibitors, suggesting the involvement of PKC in this process. nih.gov A mutant TDH that retained binding ability but lost hemolytic activity was still able to phosphorylate the 22.5 kDa protein, but not the 25 kDa protein, further supporting the importance of the 25 kDa protein phosphorylation for hemolytic activity. nih.gov
In colon carcinoma cell lines, TDH has been shown to induce Ca²⁺ influx accompanied by PKC phosphorylation. nih.gov Activated PKC-α, in turn, downregulates the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) through a MEK-dependent mechanism involving MAPK. nih.gov This suggests a role for TDH-induced protein phosphorylation in modulating cell signaling pathways related to cell proliferation. nih.gov
Perturbation of Intracellular Calcium Homeostasis
A key mechanism of TDH action is the perturbation of intracellular calcium homeostasis. mdpi.comtdl.orgudel.educabidigitallibrary.orgresearchgate.net TDH induces a rapid increase in intracellular calcium concentration in various cell types, including intestinal cells and erythrocytes. nih.govasm.orgresearchgate.net This increase in intracellular calcium is primarily due to influx of extracellular calcium through the pores formed by TDH in the cell membrane. nih.govasm.org
In intestinal cell lines, this calcium influx can occur within minutes of exposure to TDH. nih.govasm.org The permeabilization caused by TDH is not exclusively selective for calcium, allowing other ions like sodium and manganese to pass through as well. researchgate.net The increase in intracellular calcium is associated with various downstream effects, including the activation of protein kinase C and the stimulation of chloride secretion in intestinal epithelial cells, which contributes to the diarrheal symptoms associated with V. parahaemolyticus infection. researchgate.netscispace.com The calcium-dependent chloride secretion appears to be influenced by the maturation stage of intestinal epithelial cells. scispace.com
Thermostability and Reactivation Mechanisms (The Arrhenius Effect)
TDH is known for its remarkable thermostability and exhibits a unique phenomenon called the Arrhenius effect. asm.orgmaayanlab.cloudkjpp.net This effect describes the paradoxical observation that while heating TDH at moderate temperatures (around 60-70°C) leads to a loss of hemolytic activity, further heating at higher temperatures (above 80°C) can restore this activity. researchgate.netnih.govspring8.or.jp This property is particularly relevant in the context of food safety, as typical cooking temperatures might inactivate the toxin, but higher temperatures could potentially reactivate it. spring8.or.jp
Role of Fibril Formation and Reversible Amyloidogenic Properties
The Arrhenius effect in TDH is tightly linked to its reversible amyloidogenic properties and the formation of protein fibrils. maayanlab.cloudkjpp.netresearchgate.netnih.gov Upon heating at approximately 60-70°C, native TDH (TDHn) transforms into nontoxic fibrils that are rich in beta-strands (TDHi). researchgate.netnih.gov This fibril formation leads to the loss of hemolytic activity. oup.comresearchgate.net
However, when TDHi fibrils are subjected to further heating above 80°C, they dissociate into unfolded states (TDHu). researchgate.netnih.gov Rapid cooling of these unfolded states allows the protein to refold back into the toxic native TDHn structure, thereby restoring hemolytic activity. researchgate.netnih.gov Conversely, slow cooling of TDHu can trap the protein in the inactive TDHi fibrillar structure. nih.gov
This reversible fibril aggregation phenomenon resembles the amyloidogenicity observed in polypeptides associated with certain protein conformational diseases. researchgate.net The formation of these beta-strand-rich structures in TDH has also been observed in the presence of lipid vesicles containing ganglioside G(T1b), a putative TDH receptor. researchgate.netresearchgate.net Studies comparing TDH with TDH-related hemolysin (TRH), which shares significant amino acid similarity but exhibits less amyloidogenicity, suggest that while amyloidogenicity upon heating is not essential for membrane disruption, the maintenance of the tetrameric structure is indispensable for the hemolytic activity of TDH and TRH. oup.comoup.com
Cellular Pathology and Host Pathogen Interactions Mediated by Hemolysin, Kanagawa
Cytotoxic Effects on Cultured Eukaryotic Cell Lines
TDH demonstrates potent cytotoxic activity against a variety of cultured eukaryotic cell lines. Studies have shown that TDH is cytotoxic to human embryonic derived cells, human Caco-2 intestinal cells, cultured human epithelial cells like Intestine 407 and HeLa cells, as well as cultured mouse myocardial and mouse melanoma cells. researchgate.netresearchgate.netacademicjournals.orgoup.comoup.cominternationalscholarsjournals.com Among the cell lines examined in some studies, Rat-1 cells have been found to be highly sensitive to the cytotoxic effects of TDH. academicjournals.orgoup.comoup.cominternationalscholarsjournals.com
The cytotoxic effects of TDH are often dose- and time-dependent. nih.gov For instance, in Caco-2 and IEC-6 cells, TDH causes a dose-dependent increase in intracellular free calcium. researchgate.net At higher concentrations, TDH induces dose-dependent cell death in Caco-2 cells, as assessed by functional, biochemical, and morphological assays. researchgate.net
Studies on Rat-1 cell viability after exposure to varying concentrations of TDH illustrate this dose dependency:
| TDH Concentration (µg/ml) | Cell Viability (%) |
| 0.625 | 94.3 |
| 1.25 | 68.4 |
| 2.5 | 38.5 |
| 5 | 4.3 |
| 10 | 2.1 |
*Data derived from visual assessment after 30 minutes of exposure in Rat-1 cells. oup.com
Similarly, studies on E. coli hemolysin, which also causes cytotoxicity via LDH release, show a dose-dependent effect on human kidney proximal tubular epithelial cells. Pyelonephritogenic E. coli strains were significantly more cytotoxic (30.1 ± 9.5% LDH release after 18 h) than fecal control strains (13.5 ± 11.5% LDH release). scispace.com While this specific data is for E. coli hemolysin, it illustrates the principle of dose-dependent cytotoxicity often observed with bacterial hemolysins.
Morphological Alterations and Cellular Disintegration
Exposure to TDH leads to characteristic morphological changes in susceptible cells. These alterations can include cell shrinking, condensation of nuclei, detachment of cells from their neighbors, apparent loss of cell cytoplasm, and reduction in the size of nuclei. academicjournals.orgoup.comoup.com In IEC-6 cells, TDH induces shrinkage and the appearance of filopodia protruding from the cell body. nih.gov Scanning electron microscopy of TDH-exposed IEC-6 cells revealed shrunken, polygonal cells with extending filopodia. nih.gov
TDH also causes morphological changes in microvilli and degradation of the cytoplasm, leading to complete disintegration of the nuclei in FL cells. oup.comoup.com In cultured human epithelial cells, morphological changes induced by TDH include rounding and blebbing of the treated cells. internationalscholarsjournals.com These morphological changes are related to the disruption of the actin cytoskeleton. internationalscholarsjournals.com TDH treatment can result in the redistribution of actin, loss of stress fibers, a floccular staining pattern, cellular membrane blebbing, and cell rounding. internationalscholarsjournals.com This actin redistribution has been observed to be time-dependent. internationalscholarsjournals.com
Induction of Programmed Cell Death Pathways
TDH has been shown to induce programmed cell death, specifically apoptosis, in certain cell lines. Studies in Rat-1 cells have demonstrated that TDH induces apoptosis. academicjournals.orgoup.comoup.com Morphological indicators of apoptosis, such as chromatin condensation and DNA fragmentation, have been observed in TDH-exposed or tdh-transfected Rat-1 cells. oup.comoup.com Cells microinjected with TDH or transfected with the tdh gene showed morphological changes similar to those induced by externally applied toxin, further supporting that intracellular TDH can trigger these effects. oup.comoup.com
In THP-1 cells, TDH triggers the activation of caspase-3 and caspase-7, key executioner caspases involved in the apoptotic pathway. Programmed cell death, including apoptosis, is a regulated process involving distinct pathways (extrinsic and intrinsic) that converge on the activation of caspases, leading to cellular changes like DNA fragmentation and cytoskeleton dismantling. nih.govscielo.orgwikipedia.org While the precise upstream apoptotic pathways activated by TDH may vary depending on the cell type, the evidence suggests TDH can initiate events characteristic of apoptosis.
Enterotoxic Mechanisms and Disruption of Intestinal Epithelial Barrier Function
TDH is considered a major virulence factor of V. parahaemolyticus associated with gastrointestinal disorders and the induction of intestinal fluid secretion. nih.govresearchgate.netresearchgate.net In cultured intestinal cells like Caco-2 and IEC-6, TDH causes a dose-dependent increase in intracellular free calcium. researchgate.net This ion influx pathway activated by TDH is not selective for calcium and also allows the entry of ions such as sodium and manganese. researchgate.net Furthermore, at certain concentrations, TDH triggers calcium-dependent chloride secretion, contributing to fluid imbalance in the intestine. researchgate.net
At higher concentrations, TDH can lead to significant disruption of intestinal cell monolayers and cellular structural changes. researchgate.net While V. parahaemolyticus pathogenesis involves multiple factors, including Type III Secretion Systems (T3SS), TDH plays a role in modulating virulence in the intestine. nih.gov V. parahaemolyticus can cause widespread disruption of villus structure and loss of epithelial barrier function in the small intestine. nih.gov Although the mechanisms mediating dramatic alterations in host epithelial cell morphology by V. parahaemolyticus are still being determined, it is suggested that bacterial effectors can manipulate the host cytoskeleton, similar to other enteric pathogens. nih.gov Disruption of intestinal integrity and barrier function can involve alterations to tight junction proteins and perijunctional actin filaments, as observed with other bacterial toxins. mdpi.comnih.govnih.govresearchgate.net
Cardiotoxic Effects at the Cellular and Organismal Levels
TDH is known to possess cardiotoxic activity. academicjournals.org At the cellular level, exposure to TDH results in morphological damage in cultured mouse myocardial cells. academicjournals.orgoup.comoup.com These changes include cell shrinking and condensation of the nucleolus. academicjournals.orgoup.comoup.com
Mechanistic Studies of Host Immune Cell Response to TDH (Excluding Clinical Outcomes)
The host immune system employs both innate and adaptive mechanisms to respond to invading pathogens and their products. ebsco.comnih.govfrontiersin.org This involves the recognition of microbial components and the activation of various immune cells, such as phagocytes, T cells, and B cells, and the release of cytokines. ebsco.comnih.govfrontiersin.orgnih.govfrontiersin.org
Advanced Research Methodologies for Hemolysin, Kanagawa Studies
High-Resolution Structural Determination Techniques (e.g., X-ray Crystallography, Electron Microscopy, SAXS)
High-resolution structural techniques have been instrumental in elucidating the molecular architecture of TDH. X-ray crystallography has provided atomic-level details of the TDH tetramer, revealing a central pore approximately 23 Å in diameter and 50 Å in depth. nih.govresearchgate.netspring8.or.jp This technique has shown that the tetramer is formed by four protomers and that pi-cation interactions between these protomers are crucial for hemolytic activity. nih.govresearchgate.net
Electron microscopy (EM), including transmission electron microscopy (TEM) and single-particle analysis, complements crystallography by visualizing the protein in different states and in association with membranes. EM images have shown tetrameric TDH attached to liposomes, sometimes via a single protomer, suggesting a mechanism for membrane association. nih.govresearchgate.net Single-particle analysis of TDH under an electron microscope has also revealed the presence of the central pore. spring8.or.jp
Biophysical Characterization Methods (e.g., Spectrofluorimetry, Patch Clamp, Analytical Ultracentrifugation, Circular Dichroism)
Biophysical methods are employed to investigate the functional properties and conformational dynamics of TDH. Spectrofluorimetry has been used to study the effect of TDH on intracellular ion concentrations, revealing a dose-dependent increase in intracellular free calcium in intestinal epithelial cells like Caco-2 and IEC-6 cells. nih.govresearchgate.netnih.govasm.org This method has also indicated that the ion influx pathway activated by TDH is not selective solely for calcium but also admits ions such as sodium and manganese. nih.govnih.gov
Patch clamp techniques are valuable for examining the ion channel activity of TDH in lipid bilayers. Studies have shown that TDH exhibits ion channel-like activity with relatively low ion selectivity. nih.gov This aligns with the structural observation of a central pore in the tetramer that allows water molecules to permeate freely. nih.govresearchgate.netspring8.or.jp
Analytical ultracentrifugation is used to determine the oligomeric state of TDH in solution. Sedimentation equilibrium and velocity studies have confirmed that TDH exists as a tetramer in aqueous solvents. nih.govnih.gov This method has also been used to analyze mutant proteins, demonstrating that mutations affecting inter-protomer interactions can shift the equilibrium towards a monomeric state. nih.gov
Circular dichroism (CD) spectroscopy provides insights into the secondary structure and conformational changes of TDH. CD spectra have indicated that TDH exhibits a thermo-dependent "reversible amyloidogenic property," suggesting conformational flexibility under different temperature conditions. nih.gov
These biophysical approaches provide crucial data on how TDH interacts with membranes, forms pores, and undergoes conformational changes related to its activity.
Genetic Manipulation and Mutagenesis for Structure-Function Relationship Analysis
Genetic manipulation, particularly site-directed mutagenesis, is a powerful tool for investigating the relationship between TDH structure and function. By introducing specific amino acid substitutions in the tdh gene, researchers can assess the impact of these changes on protein expression, folding, oligomerization, and biological activities such as hemolysis and cytotoxicity. nih.govresearchgate.net
Site-directed mutagenesis has been performed on the V. parahaemolyticus tdh gene cloned in expression vectors. nih.govresearchgate.net For example, mutations targeting residues involved in pi-cation interactions between protomers have demonstrated the indispensability of these interactions for the stability of the tetrameric structure and hemolytic activity. nih.gov Analytical ultracentrifugation and electron microscopy of these mutants have provided further evidence for the role of specific residues in maintaining the tetrameric form. nih.gov
Transposon mutagenesis has also been used in V. parahaemolyticus to identify genes associated with various phenotypes, although specific examples directly linking transposon mutagenesis to TDH structure-function analysis were not prominently detailed in the provided context. mdpi.com However, the principle of creating targeted mutations and observing phenotypic changes is fundamental to understanding gene and protein function.
By altering the genetic sequence encoding TDH, researchers can pinpoint critical amino acids or regions responsible for its toxic effects and structural integrity, thereby building a detailed understanding of its structure-function relationship.
Molecular Detection and Characterization Techniques for tdh and trh Genes and Protein Expression (e.g., PCR-based assays, DNA Hybridization, Immunoassays)
Detecting the presence of tdh and trh genes, which encode TDH and the related hemolysin TRH, is crucial for identifying pathogenic V. parahaemolyticus strains. mdpi.comnih.govveterinaryworld.orgnih.govnih.govresearchgate.netcore.ac.uk Molecular techniques like Polymerase Chain Reaction (PCR) and real-time PCR are widely used for this purpose due to their sensitivity and specificity. mdpi.comnih.govveterinaryworld.orgnih.gov PCR protocols have been established for the specific detection of both tdh and trh genes, even considering sequence divergence between them. nih.gov These methods can detect low amounts of bacterial DNA carrying the respective genes. nih.gov Multiplex real-time PCR assays have been developed for the simultaneous detection and quantification of tlh (a species-specific marker), tdh, and trh genes, often incorporating an internal amplification control to ensure assay integrity. nih.gov
DNA hybridization techniques, such as using tdh- and trh-specific polynucleotide probes, were historically used and correlated well with PCR results for gene detection. nih.govnih.gov
Immunoassays are employed to detect and quantify the TDH protein itself. Techniques like enzyme-linked immunosorbent assay (ELISA) using monoclonal antibodies specific to TDH (or TRH) allow for the detection of the protein in bacterial cultures or other samples. nih.govjst.go.jp Immunological methods, such as modified Elek tests and immuno-halo tests, have also been developed for detecting TDH production based on its hemolytic activity and immunological properties. nih.gov These methods offer reproducible alternatives to traditional Kanagawa phenomenon testing on blood agar (B569324), which can sometimes yield false-positive results. nih.govresearchgate.net
These molecular and immunological techniques are essential for epidemiological studies, food safety testing, and research into the prevalence and expression of TDH and TRH in V. parahaemolyticus strains.
In Vitro Cell Culture Models for Mechanistic Investigations of Cytotoxicity and Enterotoxicity
Cell culture models are indispensable for studying the direct effects of TDH on host cells and elucidating the underlying mechanisms of cytotoxicity and enterotoxicity. Various cell lines, including human and rat intestinal epithelial cell monolayers like Caco-2 and IEC-6 cells, are commonly used. nih.govresearchgate.netnih.govasm.org
Studies using these models have shown that TDH induces a dose-dependent increase in intracellular free calcium in intestinal cells. nih.govresearchgate.netnih.govasm.org This calcium influx is associated with the activation of ion channels and can lead to calcium-dependent chloride secretion, a key aspect of enterotoxicity. nih.govnih.gov At higher concentrations, TDH also causes calcium-independent cell death, as assessed by functional, biochemical, and morphological assays like LDH release measurements and scanning electron microscopy. nih.govresearchgate.netnih.gov
Cell culture models allow for controlled investigations into the cellular and molecular events triggered by TDH, such as changes in ionic homeostasis, disruption of the cytoskeleton, and alterations in epithelial barrier function. nih.govresearchgate.net They provide a simplified system to study the interplay between the hemolysin's cytotoxic and enterotoxic effects. nih.govresearchgate.net
Defined Animal Models for Pathogenesis Studies Focused on Molecular and Cellular Effects
While in vitro models provide valuable insights, defined animal models are necessary to study the complex pathogenesis of V. parahaemolyticus infection and the role of TDH in vivo. Various animal models have been utilized, including rabbit ileal loops, suckling rabbits and mice, and more recently, piglet and mouse models. nih.govasm.org
The rabbit ileal loop model has historically been used to demonstrate that V. parahaemolyticus infection causes fluid accumulation, a phenotype associated with TDH production. nih.gov Studies using this model have shown that TDH can induce calcium-dependent intestinal chloride secretion. asm.org
Novel animal models, such as orogastrically inoculated piglets and intrapulmonarily inoculated mice, have been developed to study the distinct contributions of various virulence factors, although some studies using these models suggested a limited role for TDH compared to Type III Secretion Systems in certain infection aspects. nih.gov
Comparative and Evolutionary Perspectives of Hemolysin, Kanagawa
Comparative Analysis with TDH-Related Hemolysin (TRH)
TDH-Related Hemolysin (TRH) is another important virulence factor found in Vibrio parahaemolyticus. Both TDH and TRH contribute to the pathogenicity of the bacterium, although their distribution and characteristics show notable differences. nih.govoup.com
Structural and Functional Similarities and Dissimilarities
TDH and TRH share significant structural and functional similarities. At the amino acid level, TDH and TRH exhibit approximately 67% identity. oup.comnih.govnih.gov Both toxins are composed of 165 amino acid residues. nih.gov They are predicted to function in similar manners, embedding in and disrupting host cell membranes by acting as porins. nih.gov This pore formation leads to a nonspecific efflux of divalent cations and influx of water molecules, ultimately causing cell lysis. nih.gov Both toxins demonstrate similar hemolytic activity on red blood cells in vitro. oup.com They also share several common biological activities, including enterotoxicity, cytotoxicity, and cardiotoxicity. nih.gov
Despite these similarities, there are also notable dissimilarities. While both form tetramers in solution, TRH has been reported to exhibit less amyloid-like structure compared to TDH. oup.com However, this difference in amyloidogenicity does not appear to be essential for their membrane disruption activity, as the maintenance of the tetrameric structure is indispensable for their hemolytic function. oup.com Differences in composition and conformation due to amino acid mismatches can explain some of the dissimilarities in their physicochemical characteristics and susceptibility to various erythrocytes. asm.org
Table 1: Structural and Functional Comparison of TDH and TRH
| Feature | TDH (Hemolysin, Kanagawa) | TRH (TDH-Related Hemolysin) |
| Amino Acid Identity | - | ~67% with TDH oup.comnih.govnih.gov |
| Number of Residues | 165 nih.gov | 165 nih.gov |
| Predicted Function | Pore formation/membrane disruption nih.gov | Pore formation/membrane disruption nih.gov |
| Hemolytic Activity | Yes oup.com | Yes oup.com |
| Enterotoxicity | Yes nih.gov | Yes nih.gov |
| Cytotoxicity | Yes nih.gov | Yes nih.gov |
| Cardiotoxicity | Yes nih.gov | Yes nih.gov |
| Solution State | Tetramer oup.com | Tetramer oup.com |
| Amyloid-like Structure | More oup.com | Less oup.com |
| Intrachain Cysteine Bond | Conserved asm.orgresearchgate.net | Conserved asm.orgresearchgate.net |
Genetic and Epidemiological Relationships Between tdh and trh Positive Strains
The genes encoding TDH and TRH, tdh and trh respectively, are key molecular markers for identifying pathogenic V. parahaemolyticus strains. mdpi.commdpi.com The presence of tdh and/or trh is common in clinical isolates but relatively rare in environmental strains. mdpi.comresearchgate.netnih.gov Genomic studies indicate that over 90% of clinical strains possess the tdh and/or trh gene, compared to less than 1% of environmental strains. mdpi.com However, recent studies using more sensitive detection methods have reported an increased frequency of these genes in environmental samples. oup.com
The tdh and trh genes are genetically distinct. nih.govresearchgate.net While the coding sequences of V. parahaemolyticus tdh genes are well conserved (less than 2.8% divergence), trh coding sequences show greater divergence (16% divergence between the trh1 and trh2 subgroups). psu.edu There are five identified tdh alleles (tdh1 to tdh5) with high sequence identity (>96.7%). nih.gov In contrast, trh genes are subdivided into two main subgroups, trh1 and trh2, which share about 84% identity. plos.orgfrontiersin.org The differences between trh and tdh are more significant, showing only about 68% similarity at the nucleotide level. researchgate.netfrontiersin.org
Epidemiological studies demonstrate a strong association of both tdh-positive and trh-positive strains with gastroenteritis cases. psu.eduasm.org While tdh is generally more frequently observed than trh in clinical isolates, trh-positive strains are also recognized human pathogens. frontiersin.orgresearchgate.net The coexistence of both tdh and trh genes has been reported in isolates from various geographical regions. asm.org The trh gene is often genetically linked to a urease (ure) gene cluster, and the urease-positive phenotype is considered a good diagnostic marker for potential pathogenic trh-positive strains. nih.govplos.orgnih.gov
Table 2: Genetic and Epidemiological Features of tdh and trh
| Feature | tdh Gene | trh Gene |
| Association with Disease | Strongly associated with gastroenteritis psu.eduasm.org | Strongly associated with gastroenteritis psu.eduasm.org |
| Prevalence in Clinical Isolates | High (>90% with tdh and/or trh) mdpi.com | High (>90% with tdh and/or trh) mdpi.com |
| Prevalence in Environmental Isolates | Low (<1%, but varies) mdpi.comresearchgate.net | Low (<1%, but varies) mdpi.comresearchgate.net |
| Sequence Conservation | High (<2.8% divergence among alleles) psu.edu | Lower (16% divergence between subgroups) psu.edu |
| Subgroups/Alleles | tdh1 to tdh5 nih.gov | trh1, trh2 plos.orgfrontiersin.org |
| Linkage to other genes | Often with T3SS2α nih.gov | Often with ure gene cluster, T3SS2β nih.govnih.govplos.orgfrontiersin.org |
Comparative Study with Other Bacterial Pore-Forming Toxins
Pore-forming toxins (PFTs) are a large and diverse class of bacterial proteins that exert their effects by forming pores in target cell membranes, disrupting cellular homeostasis and leading to cell death. karger.comdovepress.comresearchgate.net TDH, as a PFT, shares some characteristics with other bacterial PFTs but also exhibits unique features. researchgate.netnih.gov
Structural Homologies and Divergences with Alpha-Hemolysins and Beta-Barrel PFTs
Bacterial PFTs are broadly classified based on the secondary structure of their transmembrane region into alpha-PFTs and beta-PFTs. Alpha-PFTs utilize amphipathic helices to form pores, while beta-PFTs use beta-barrels. dovepress.comnih.gov
TDH is considered an atypical bacterial PFT. nih.gov While many beta-barrel PFTs, such as Staphylococcus aureus alpha-toxin (Hla) and Bacillus cereus hemolysin II (HlyII) and cytotoxin K2 (CytK2), assemble into beta-barrel pores, TDH exhibits structural similarity to the actinoporin family of eukaryotic PFTs, which are alpha-PFTs. nih.govmdpi.commdpi.com Actinoporins, like TDH, are generally produced as water-soluble, single-domain proteins with a beta-sandwich core architecture. nih.gov
Despite the structural resemblance to eukaryotic alpha-PFTs, TDH's mechanism of action and pore structure in the membrane are not yet fully elucidated. nih.gov Unlike many PFTs that are secreted as soluble monomers and then oligomerize on the membrane surface before insertion, TDH exists as a tetramer in solution, and this assembly state is crucial for its functionality. nih.gov Single-channel studies have provided evidence for TDH pore formation in planar lipid bilayers, indicating channel conductance and cation selectivity. researchgate.net The reported pore size of TDH is approximately 2 nm in functional diameter. researchgate.net
While some bacterial PFTs, like leukotoxins from Staphylococcus aureus, are bicomponent and assemble into beta-barrel pores, TDH is a single-component toxin. mdpi.com Further research is needed to fully understand the structural details of the membrane-inserted TDH pore and compare it definitively with the well-characterized beta-barrel structures of toxins like alpha-hemolysin.
Convergent Evolution of Membrane Lytic Mechanisms Across Bacterial Toxins
The widespread use of pore formation as a mechanism of attack across different kingdoms of life, including bacteria, suggests that PFTs evolved early and represent an ancient form of attack. epfl.ch The diversity in sequences, structures, and mechanisms of action among PFTs highlights the convergent evolution of membrane lytic mechanisms in bacteria. nih.gov
Despite structural divergences, different bacterial toxins have independently evolved mechanisms to disrupt host cell membranes. This convergent evolution is driven by the selective pressure to gain access to host cell nutrients, evade host defense mechanisms, or facilitate dissemination. escholarship.org For example, while TDH forms pores to cause osmotic lysis, other toxins like phospholipases directly degrade membrane lipids. nih.govmicrobialcell.com The ability to form pores of varying sizes and with different selectivities may reflect adaptation to specific host cell types or environmental conditions. epfl.ch The presence of functionally related toxin domains in phylogenetically distant species, often shared via horizontal gene transfer, further underscores the convergent and dynamic nature of toxin evolution. escholarship.org
Phylogenetic Analysis of tdh and trh Genes Across Diverse Vibrio Species and Other Gram-Negative Bacteria
Phylogenetic analysis of the tdh and trh genes provides insights into their evolutionary history and distribution across different bacterial species. Studies analyzing tdh and trh genes from various Vibrio species and other Gram-negative bacteria reveal that tdh and trh are highly distinct and show variations even within V. parahaemolyticus strains from different geographical regions. nih.govresearchgate.netresearchgate.net
Phylogenetic trees based on tdh and trh sequences typically show distinct clades for the two genes. nih.gov The tdh gene has been found not only in V. parahaemolyticus but also in other Vibrio species such as Vibrio cholerae, Vibrio mimicus, and Vibrio hollisae. psu.edunih.gov Similarly, trh genes have been detected in Vibrio alginolyticus and Listonella anguillarum, in addition to V. parahaemolyticus. nih.govfrontiersin.org
The presence of tdh and trh genes in diverse Vibrio species and their distinct phylogenetic clustering suggest that these genes may have evolved from a common ancestor or have been acquired through horizontal gene transfer events. asm.orgpsu.eduescholarship.org Analysis of promoter sequences and coding regions of tdh and trh genes has revealed nucleotide substitutions and amino acid variations that contribute to the observed genetic diversity. nih.govresearchgate.netresearchgate.net
The phylogenetic relationship between tdh and trh positive strains can be complex. Multilocus Sequence Typing (MLST) analysis of trh-positive V. parahaemolyticus isolates has shown that pathogenic and non-pathogenic strains can be highly genetically related, suggesting that the acquisition or loss of virulence genes like trh can occur within closely related lineages. frontiersin.org The genetic context of tdh and trh, including their association with pathogenicity islands and other virulence-related genes like those for Type III Secretion Systems (T3SS) and urease, also plays a role in the evolution and dissemination of pathogenicity in V. parahaemolyticus. nih.govnih.govplos.orgfrontiersin.org
Table 3: Distribution of tdh and trh Genes in Bacterial Species
| Gene | Primary Species | Other Reported Species |
| tdh | Vibrio parahaemolyticus | Vibrio cholerae, Vibrio mimicus, Vibrio hollisae psu.edunih.gov |
| trh | Vibrio parahaemolyticus | Vibrio alginolyticus, Listonella anguillarum nih.govfrontiersin.org |
Future Directions and Research Gaps in Hemolysin, Kanagawa Research
Elucidation of Complete Host Cell Receptor Binding and Recognition Mechanisms
Despite its established role in cellular toxicity, the precise mechanisms by which Hemolysin, Kanagawa interacts with and is recognized by host cell receptors are not fully understood. While ganglioside GT1b has been suggested as a putative TDH receptor, the complete spectrum of host cell surface molecules involved in TDH binding and the specific molecular interactions that mediate this recognition require further in-depth investigation. acs.org Future research should aim to identify all relevant host cell receptors and co-receptors, characterize their binding kinetics and thermodynamics with TDH, and delineate the downstream signaling events triggered by this interaction. Advanced techniques such as surface plasmon resonance, atomic force microscopy, and high-resolution imaging could provide valuable insights into the dynamics of TDH-receptor interactions at the molecular level. Understanding these mechanisms is fundamental to comprehending the initial steps of TDH pathogenesis and may reveal potential targets for therapeutic intervention.
Advanced Molecular Modeling of Membrane Insertion and Pore Assembly Dynamics
Hemolysin, Kanagawa is a pore-forming toxin that disrupts host cell membranes. mdpi.comfrontiersin.org While the crystal structure of the TDH tetramer in solution is known, the high-resolution structure of its membrane-associated pore state is not yet available. frontiersin.orgrcsb.org The precise dynamics of how the soluble tetramer transitions into a membrane-inserted pore, the conformational changes involved, and the role of specific protein regions, particularly the N-terminal region which is disordered in the crystal structure, remain areas requiring further exploration. frontiersin.orgnih.gov
Advanced molecular modeling and simulation techniques, such as molecular dynamics simulations, are essential tools for studying the complex process of membrane insertion and pore assembly. These approaches can complement experimental studies by providing dynamic, atomistic views of the protein-lipid interactions, the insertion pathway of the toxin into the lipid bilayer, and the formation and stability of the transmembrane pore. mdpi.com Future research should leverage these computational methods, ideally integrated with experimental data from techniques like solid-state NMR or cryo-electron microscopy of membrane-inserted TDH, to build accurate models of the pore structure and understand the dynamic process of its formation. Elucidating these dynamics is crucial for understanding how TDH disrupts cellular homeostasis and for the potential design of molecules that can interfere with pore formation.
Integration with Multi-Omics Approaches for Comprehensive Understanding of Host-Pathogen Interaction
The interaction between V. parahaemolyticus and its host is a complex interplay involving multiple bacterial virulence factors and host responses. While the role of TDH as a major virulence factor is recognized, a comprehensive understanding of its contribution within the broader context of host-pathogen interactions is still developing. frontiersin.orgnih.gov Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to gain a holistic view of these interactions. frontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.org
Future research should integrate multi-omics data from both the pathogen and the host during infection. This could involve studying the changes in gene expression, protein production, and metabolic profiles of V. parahaemolyticus in response to host environmental cues, as well as the host's cellular and molecular responses to TDH exposure and V. parahaemolyticus infection. frontiersin.orgresearchgate.netfrontiersin.org Such integrated analyses can reveal novel virulence factors that act in concert with TDH, identify host pathways that are targeted or modulated by the toxin, and uncover mechanisms of host susceptibility or resistance. nih.govmdpi.combohrium.comnih.gov This systems-level perspective is vital for understanding the full spectrum of TDH pathogenesis and identifying potential targets for multi-modal therapies or interventions.
Development of Novel Molecular Probes and Inhibitors for Research and Mechanistic Studies
The availability of specific molecular probes and inhibitors is critical for dissecting the function and mechanism of action of Hemolysin, Kanagawa. While some studies have explored potential inhibitors, there is a need for the development of novel, highly specific, and potent molecular tools. mdpi.comucl.ac.uk
Future research should focus on designing and synthesizing molecular probes that can specifically bind to different conformational states of TDH, such as the soluble tetramer, membrane-bound intermediates, or the assembled pore. These probes could be labeled with fluorescent markers or other tags to enable real-time tracking of TDH during infection, visualize its localization within host cells, and study its interaction with host molecules. asm.org
Furthermore, the development of specific inhibitors that can block TDH activity at different stages, such as receptor binding, membrane insertion, or pore formation, is crucial for both research and potential therapeutic development. mdpi.comnih.gov High-throughput screening of chemical libraries, structure-based drug design leveraging the available structural information of TDH, and the exploration of natural compounds could lead to the discovery of novel inhibitor scaffolds. mdpi.comucl.ac.uk Such molecular tools would be invaluable for precisely dissecting the role of TDH in V. parahaemolyticus pathogenesis and for validating potential therapeutic targets.
Q & A
Q. What methodologies are recommended for extracting and purifying hemolysins from toxin-producing microorganisms?
Hemolysin purification typically involves cell lysis (e.g., sonication or detergent-based methods), ammonium sulfate precipitation for crude protein isolation, followed by chromatographic techniques like ion-exchange or size-exclusion chromatography. For Vibrio parahaemolyticus-derived hemolysin (Kanagawa phenomenon), heat treatment (42°C for 10 minutes) can selectively precipitate impurities while retaining hemolytic activity . Ensure purity validation via SDS-PAGE and hemolytic activity assays using erythrocyte suspensions (1% v/v in PBS, pH 7.4). Document buffer compositions (e.g., Tris-HCl with 150 mM NaCl) and protease inhibitors to prevent degradation .
Q. How can researchers reliably detect and quantify hemolytic activity in vitro?
Use a two-step assay: (1) Qualitative detection : Spot bacterial supernatants on blood agar plates (e.g., Wagatsuma agar for Vibrio) and observe β-hemolysis zones after 24–48 hours. (2) Quantitative analysis : Incubate serially diluted samples with washed erythrocytes (human or rabbit) at 37°C for 1 hour. Centrifuge and measure released hemoglobin spectrophotometrically at 540 nm. Include positive (1% Triton X-100) and negative (PBS) controls. Express activity as hemolytic units (HU)/mg protein, where 1 HU = 50% erythrocyte lysis .
Q. Which databases provide reliable physicochemical and genomic data for hemolysins?
Prioritize curated repositories:
- UniProtKB for amino acid sequences and functional annotations.
- PDB (Protein Data Bank) for 3D structures of characterized hemolysins (e.g., thermostable direct hemolysin, TDH).
- NCBI Gene for genetic context (e.g., tdh and trh genes in Vibrio). Avoid non-peer-reviewed sources (e.g., BenchChem). Use Web of Science or PubMed to locate primary studies with experimental validation .
Advanced Research Questions
Q. How can contradictory data on hemolysin’s role in bacterial virulence be resolved?
Contradictions often arise from strain-specific variations (e.g., tdh⁺ vs. tdh⁻ Vibrio isolates) or experimental models (e.g., in vitro erythrocyte lysis vs. in vivo zebrafish infection). Apply PICOT framework :
- Population : Bacterial strain (genotype/phenotype).
- Intervention : Hemolysin knockout vs. wild-type.
- Comparison : Virulence metrics (LD₅₀, cytokine profiles).
- Outcome : Host cell death mechanisms (necrosis vs. pyroptosis).
- Time : Acute vs. chronic exposure. Conduct meta-analyses of studies using standardized hemolytic units and statistical adjustments for confounding variables (e.g., host immune status) .
Q. What experimental models are optimal for studying the Kanagawa phenomenon’s role in pathogenicity?
- In vitro : Human intestinal epithelial cell lines (Caco-2) infected with Vibrio parahaemolyticus to measure barrier disruption (transepithelial electrical resistance) and IL-8 secretion.
- In vivo : Gnotobiotic mice or larval zebrafish models for real-time imaging of bacterial dissemination and hemolysin-induced tissue damage.
- Ex vivo : Human intestinal organoids to assess tissue-specific responses. Compare results across models to identify conserved virulence mechanisms .
Q. What strategies are effective for analyzing genetic regulation of hemolysin production under stress conditions?
Use RNA-Seq or qRT-PCR to quantify tdh/trh expression under stressors (e.g., bile salts, low iron). Pair with promoter-reporter assays (e.g., lux operon fusions) to map regulatory elements. For CRISPR interference (CRISPRi), design sgRNAs targeting putative transcription factors (e.g., ToxR in Vibrio). Validate via electrophoretic mobility shift assays (EMSAs) to confirm DNA-protein binding .
Q. How can structural biology techniques elucidate hemolysin’s pore-forming mechanisms?
- Cryo-EM : Resolve oligomeric states of TDH in lipid bilayers at near-atomic resolution.
- Molecular dynamics simulations : Model membrane insertion using CHARMM-GUI with DOPC/DOPG lipid mixtures.
- Single-channel electrophysiology : Measure ion conductance (pS) in planar lipid bilayers to infer pore size. Cross-validate with mutagenesis (e.g., substituting residues in the β-sheet core) to link structure to function .
Methodological Considerations
- Data Reproducibility : Share raw hemolysis assay data (absorbance values, dilution factors) and imaging files (e.g., cryo-EM density maps) in repositories like Zenodo or Figshare .
- Ethical Compliance : For animal models, adhere to ARRIVE guidelines and obtain IACUC approval. Specify strain sources (e.g., ATCC for bacterial cultures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
